

Physical and chemical properties of Furo[3,2-b]pyridine-2-carbaldehyde

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Compound of Interest

Compound Name: *Furo[3,2-b]pyridine-2-carbaldehyde*

Cat. No.: *B039150*

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An In-Depth Technical Guide to **Furo[3,2-b]pyridine-2-carbaldehyde**: Synthesis, Properties, and Applications

Introduction: The Emergence of a Privileged Heterocyclic Core

The fusion of pyridine and furan rings creates a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science. Among these, the Furo[3,2-b]pyridine scaffold has garnered substantial attention as a "privileged scaffold."^{[1][2]} Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for designing potent and selective modulators of various biological targets. This guide focuses specifically on **Furo[3,2-b]pyridine-2-carbaldehyde** (CAS No. 112372-05-1), a versatile derivative that serves as a key building block for the synthesis of complex pharmaceutical agents.^[3] We will explore its fundamental properties, plausible synthetic routes, spectroscopic characteristics, and its role in the development of next-generation therapeutics, particularly as kinase inhibitors and modulators of critical oncogenic pathways.

PART 1: Core Physicochemical Properties and Safety Profile

While extensive experimental data for this specific isomer is not widely published, key properties can be consolidated from supplier safety data sheets and theoretical calculations.

This information is crucial for safe handling, storage, and experimental design.

Data Summary

The fundamental properties of **Furo[3,2-b]pyridine-2-carbaldehyde** are summarized below. It is important to note that due to the relative novelty of this specific isomer, some data points are based on related compounds and computational predictions.

Property	Value	Source(s)
IUPAC Name	furo[3,2-b]pyridine-2-carbaldehyde	N/A
Synonyms	Furo[3,2-b]pyridine-2-carboxaldehyde	[3]
CAS Number	112372-05-1	[3]
Molecular Formula	C ₈ H ₅ NO ₂	[3]
Molecular Weight	147.13 g/mol	[3]
Appearance	Solid (predicted)	
Storage	Sealed in a dry, well-ventilated area at -20°C, away from moisture and direct sunlight.	[3]

Safety & Handling: A Self-Validating System

As a research chemical, **Furo[3,2-b]pyridine-2-carbaldehyde** requires careful handling in a controlled laboratory environment. The primary hazard identified is acute oral toxicity.[3]

- GHS Hazard Statement: H302: Harmful if swallowed.[3]
- Precautionary Measures:
 - P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

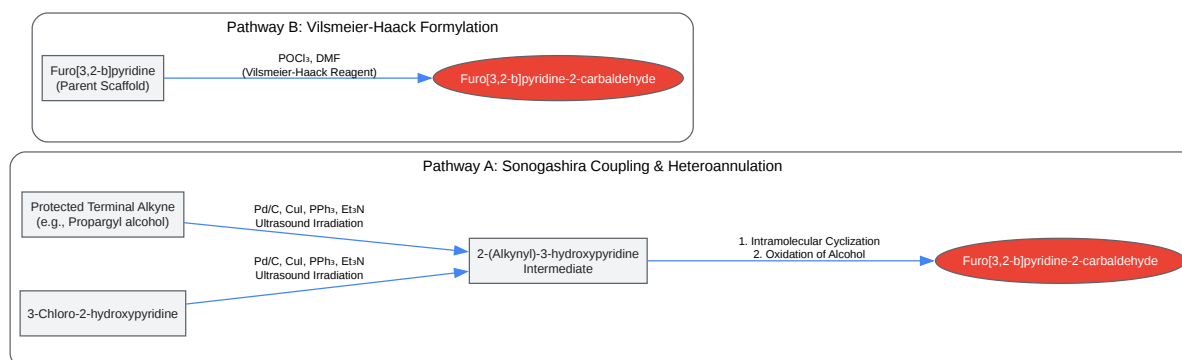
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [\[3\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [\[3\]](#)

Expert Insight: The aldehyde functionality, coupled with the heterocyclic nature, suggests potential for skin and respiratory irritation. Therefore, all manipulations should be conducted within a certified fume hood. A dedicated set of personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat, is mandatory. [\[3\]](#) An accessible safety shower and eyewash station are critical components of a self-validating safety protocol.

PART 2: Synthesis and Chemical Reactivity

The synthesis of **Furo[3,2-b]pyridine-2-carbaldehyde** can be approached through two primary strategies: constructing the heterocyclic core with the aldehyde precursor already in place or by functionalizing the pre-formed Furo[3,2-b]pyridine scaffold.

Plausible Synthetic Pathways



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Caption: Plausible synthetic routes to **Furo[3,2-b]pyridine-2-carbaldehyde**.

Pathway A: Sonogashira Coupling and Heteroannulation

This is a powerful and versatile one-pot method for generating 2-substituted Furo[3,2-b]pyridines.^{[1][4]} The causality behind this choice is its high efficiency and tolerance for various functional groups on the alkyne partner, allowing for direct installation of an aldehyde precursor.

Experimental Protocol:

- **Reaction Setup:** To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and a suitable terminal alkyne with a protected or primary alcohol, such as propargyl alcohol (1.1 mmol), in ethanol, add 10% Palladium on Carbon (Pd/C), Copper(I) Iodide (CuI), Triphenylphosphine (PPh₃), and Triethylamine (Et₃N).^{[1][4]}
- **Execution:** Subject the reaction mixture to ultrasound irradiation at a controlled temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

- **Workup & Cyclization:** Upon consumption of the starting material, the solvent is removed under reduced pressure. The C-C coupling is followed by an intramolecular C-O bond formation (heteroannulation) which often occurs in the same pot, forming the furan ring.^[1]
- **Oxidation:** The resulting Furo[3,2-b]pyridine-2-methanol is then oxidized to the target carbaldehyde using a mild oxidizing agent such as Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP).
- **Purification:** The final product is purified by column chromatography on silica gel to yield the desired **Furo[3,2-b]pyridine-2-carbaldehyde**.

Pathway B: Vilsmeier-Haack Formylation

This classic electrophilic substitution reaction is a direct approach to introduce a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring.^[5] This method is contingent on the Furo[3,2-b]pyridine scaffold being sufficiently activated for electrophilic attack at the 2-position.

Experimental Protocol (General):

- **Reagent Preparation:** In a flask cooled in an ice bath, slowly add Phosphorus Oxychloride (POCl₃) to anhydrous N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent.
- **Reaction:** Add the Furo[3,2-b]pyridine parent compound to the pre-formed Vilsmeier reagent.
- **Execution:** Allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- **Workup:** Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
- **Purification:** Extract the product with an organic solvent and purify via column chromatography or recrystallization.

Chemical Reactivity

The reactivity of **Furo[3,2-b]pyridine-2-carbaldehyde** is dominated by its aldehyde group. This functional group is a gateway to a vast array of chemical transformations, making the

molecule a highly valuable synthetic intermediate.

- **Nucleophilic Addition:** The aldehyde is susceptible to attack by nucleophiles. It readily forms Schiff bases with primary amines, oximes with hydroxylamine, and hydrazones with hydrazines.
- **Reduction:** The aldehyde can be easily reduced to the corresponding primary alcohol (Furo[3,2-b]pyridine-2-methanol) using reducing agents like Sodium Borohydride (NaBH_4).
- **Oxidation:** It can be oxidized to the corresponding carboxylic acid using stronger oxidizing agents like Potassium Permanganate (KMnO_4) or Silver(I) Oxide (Ag_2O).
- **Condensation Reactions:** It can participate in various condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form alkenes.

PART 3: Predicted Spectroscopic Signature

No publicly available experimental spectra for **Furo[3,2-b]pyridine-2-carbaldehyde** were identified. However, a robust prediction of its key spectral features can be made based on the analysis of its constituent parts and data from related structures.^[6]

Technique	Predicted Signature	Rationale
^1H NMR	δ 9.5-10.5 ppm (s, 1H): Aldehyde proton (CHO). δ 7.0-8.8 ppm (m, 4H): Aromatic protons on the furo-pyridine ring system.	The aldehyde proton is highly deshielded and appears as a singlet far downfield. The aromatic protons will exhibit complex splitting patterns characteristic of the fused heterocyclic system.
^{13}C NMR	δ 185-195 ppm: Aldehyde carbonyl carbon (C=O). δ 110-160 ppm: Aromatic carbons.	The carbonyl carbon is a key diagnostic signal in the far downfield region of the spectrum.
IR Spectroscopy	ν ~1700-1680 cm^{-1} : Strong C=O stretch. ν ~2850-2750 cm^{-1} : C-H stretch of the aldehyde. ν ~1600-1450 cm^{-1} : C=C and C=N aromatic stretching.	The strong carbonyl absorption is the most prominent feature. The presence of two medium peaks for the aldehyde C-H stretch (Fermi doublet) is also characteristic.
Mass Spectrometry	m/z ~147 (M^+): Molecular ion peak. Fragmentation by loss of -CHO (m/z 29) and CO (m/z 28).	The molecular ion peak will confirm the molecular weight. The fragmentation pattern will likely involve initial loss from the aldehyde group.

PART 4: Applications in Drug Discovery & Development

The Furo[3,2-b]pyridine core is a validated starting point for the development of potent therapeutics, primarily by acting as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Targeting Oncogenic Signaling Pathways

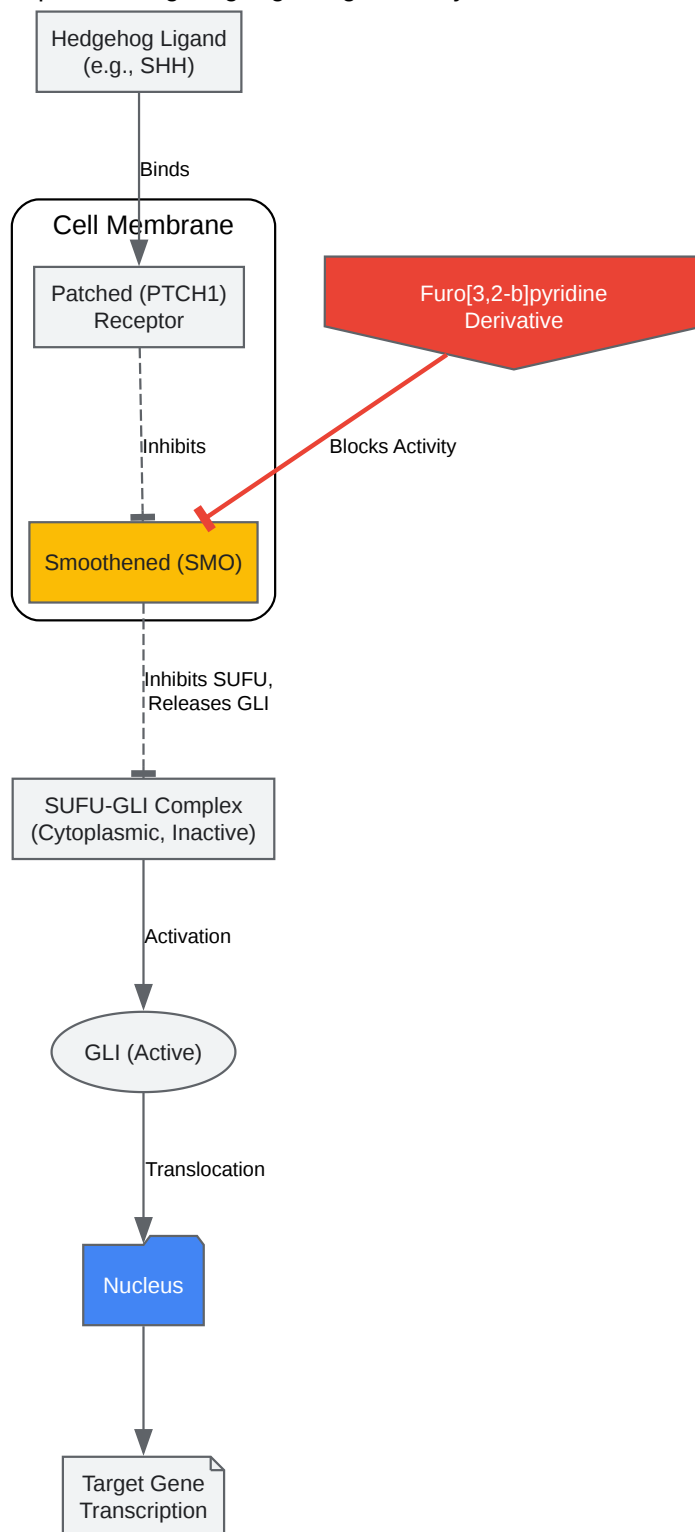
Derivatives of the Furo[3,2-b]pyridine scaffold have shown remarkable efficacy as:

- **Selective Kinase Inhibitors:** Compounds based on this core have yielded potent and highly selective inhibitors of Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).^{[1][7]} These kinases are critical regulators of cellular processes like pre-mRNA splicing and transcription, which are often dysregulated in cancer.^[1]
- **Hedgehog (Hh) Pathway Modulators:** Certain Furo[3,2-b]pyridine derivatives have been identified as sub-micromolar modulators of the Hedgehog signaling pathway.^{[2][9]} This pathway is essential during embryonic development but its aberrant reactivation in adults is a known driver of several cancers, including basal cell carcinoma and medulloblastoma.^[10]

Visualizing the Mechanism: Hedgehog Pathway Inhibition

The Hedgehog pathway is a complex signaling cascade. Furo[3,2-b]pyridine-based inhibitors can intervene at key points to halt the aberrant signaling that drives tumorigenesis.

Simplified Hedgehog Signaling Pathway & Point of Inhibition

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Caption: Furo[3,2-b]pyridine derivatives can inhibit the Hedgehog pathway by targeting Smoothened (SMO).

Mechanism of Action Insight: In the "off" state, the PTCH1 receptor suppresses the activity of Smoothened (SMO). When a Hedgehog ligand binds to PTCH1, this suppression is lifted, allowing SMO to signal downstream, leading to the activation and nuclear translocation of GLI transcription factors.[10] Aberrant activation leads to uncontrolled cell growth. Furo[3,2-b]pyridine modulators can act as antagonists of SMO, forcing the pathway into the "off" state even in the presence of activating mutations or ligands, thereby providing a powerful therapeutic strategy.[2][9]

Conclusion

Furo[3,2-b]pyridine-2-carbaldehyde is more than a simple heterocyclic aldehyde; it is a high-value building block positioned at the intersection of synthetic chemistry and drug discovery. Its strategic importance is derived from the proven therapeutic potential of the Furo[3,2-b]pyridine scaffold. The aldehyde functionality provides a versatile chemical handle for the elaboration into diverse libraries of compounds targeting kinases and oncogenic pathways like Hedgehog signaling. As research continues to uncover the therapeutic utility of this privileged scaffold, the demand for and understanding of key intermediates like **Furo[3,2-b]pyridine-2-carbaldehyde** will undoubtedly grow, paving the way for new innovations in medicine.

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